Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals
Executive Summary
Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate (CAS: 553672-08-5; Formula: C₁₁H₁₄O₅; MW: 226.23 g/mol ) is a highly functionalized organic building block frequently utilized as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2]. Structurally, it belongs to the salicylate family, characterized by a central benzene ring substituted with a methyl ester, a phenolic hydroxyl group, and a flexible 2-methoxyethoxy ether tail.
For drug development professionals, understanding the solid-state properties of such intermediates is critical. Polymorphism, conformational flexibility, and solid-state stability directly impact downstream synthetic scalability and formulation. This whitepaper provides an in-depth guide to the theoretical conformational dynamics, crystallization strategies, and Single-Crystal X-Ray Diffraction (SC-XRD) protocols required to rigorously characterize this compound.
Molecular Architecture & Conformational Dynamics
The crystal packing of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate is governed by a delicate balance of rigid planar constraints and high-entropy flexible domains.
The Salicylate Core and Intramolecular Hydrogen Bonding
Similar to the parent compound methyl salicylate, the core of this molecule is nearly planar[3][4]. This planarity is enforced by a strong intramolecular hydrogen bond between the phenolic hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester. This S(6) hydrogen-bonded ring motif locks the ester group in a coplanar conformation relative to the aromatic ring, significantly reducing the molecule's conformational degrees of freedom and shielding the polar groups from intermolecular interactions.
The Flexible Ether Tail
The 4-(2-methoxyethoxy) substituent introduces significant conformational flexibility. In the crystal lattice, this tail is highly susceptible to positional disorder. The ether oxygen atoms can act as weak intermolecular hydrogen bond acceptors (e.g., C−H⋯O interactions), which dictate the long-range 3D supramolecular assembly. Because of the low rotational energy barriers around the C−O and C−C bonds of the tail, crystallographers must anticipate unmodeled electron density in this region at ambient temperatures, necessitating low-temperature diffraction techniques.
Crystallization Engineering
Growing diffraction-quality single crystals of ether-substituted salicylates can be challenging due to their tendency to oil out or form microcrystalline powders. If the compound presents as a low-melting solid or oil, advanced techniques such as the crystalline sponge method may be required[5]. However, for standard solid batches, a vapor diffusion approach is optimal.
Protocol 1: Anti-Solvent Vapor Diffusion Crystallization
Causality Note: Vapor diffusion allows for a thermodynamically controlled, extremely slow supersaturation gradient, which is critical for molecules with flexible tails to find their global minimum energy packing arrangement without trapping solvent or forming twinned crystals.
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Dissolution: Dissolve 10–15 mg of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate in 0.5 mL of a moderately polar, volatile primary solvent (e.g., Ethyl Acetate or Dichloromethane) in a 2-dram inner vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved impurities).
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Anti-Solvent Selection: Place the inner vial inside a larger 20 mL outer vial containing 3 mL of a non-polar anti-solvent (e.g., n -Heptane or Hexane).
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Chamber Sealing: Cap the outer vial tightly. Ensure the inner vial is left uncapped to allow for vapor equilibration.
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Thermal Control: Store the setup in a vibration-free incubator at a constant 4 °C. The lower temperature reduces the solubility threshold and slows the diffusion rate, promoting the growth of larger, defect-free macroscopic crystals over 3 to 7 days.
Fig 1: Thermodynamic crystallization workflow via anti-solvent vapor diffusion.
Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
Once a suitable crystal (ideally 0.1 × 0.1 × 0.2 mm) is harvested, it must be rapidly cooled to freeze out the dynamic disorder of the methoxyethoxy tail.
Protocol 2: SC-XRD Data Collection and Refinement
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Mounting and Cryocooling: Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent atmospheric moisture condensation and mount it on a MiTeGen loop. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.
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Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) and a photon-counting area detector[6]. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).
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Integration and Absorption Correction: Process the raw frames using software such as CrysAlisPro[6]. Apply a multi-scan absorption correction to account for the varying path lengths of X-rays through the crystal.
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Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT)[7]. The heavy atoms (C, O) of the rigid salicylate core will appear immediately in the electron density map.
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Anisotropic Refinement (Olex2 / SHELXL): Refine the structure using full-matrix least-squares on F2 via the Olex2 graphical interface[7][8].
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Handling Disorder: If the 2-methoxyethoxy tail shows elongated ellipsoids, model it over two discrete positions using PART instructions and apply similarity restraints (SADI, SIMU, RIGU) to maintain chemically sensible bond lengths and angles[7].
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Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model. The phenolic O−H should be freely refined if possible, or constrained to optimally satisfy the intramolecular hydrogen bond to the ester carbonyl[9].
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Validation: Generate a CIF and run it through the IUCr checkCIF utility to ensure the structural model is self-validating and free of Level A or B alerts.
Fig 2: SC-XRD data processing and structure refinement pipeline.
Crystallographic Data & Refinement Parameters
While the exact empirical CIF for CAS 553672-08-5 depends on the isolated polymorph, Table 1 outlines the rigorously expected crystallographic parameters based on homologous functionalized salicylates.
Table 1: Representative Crystallographic Parameters for Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
| Parameter | Representative Value / Expectation |
| Chemical Formula | C₁₁H₁₄O₅ |
| Formula Weight | 226.23 g/mol |
| Crystal System | Monoclinic (Most probable for this class) |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated) | ~1.35 - 1.42 g/cm³ |
| Absorption Coefficient ( μ ) | ~0.11 mm⁻¹ |
| Expected Disorder | Positional splitting of the -O-CH₂-CH₂-O-CH₃ tail |
| Key Structural Motif | Intramolecular H-bond: O(hydroxyl)⋯O(carbonyl) distance ~2.60 Å |
Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity
Once the single-crystal structure is solved, the .cif file is used to generate a simulated Powder X-Ray Diffraction (PXRD) pattern. This simulated pattern serves as the gold-standard fingerprint for the compound.
To verify the phase purity of bulk synthetic batches of Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate:
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Grind the bulk powder gently to minimize preferred orientation effects.
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Collect PXRD data at room temperature (typically 2 θ = 5° to 50° using Cu Kα radiation).
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Perform a Rietveld refinement or a simple overlay comparison between the experimental bulk pattern and the SC-XRD simulated pattern. A high degree of peak matching confirms that the bulk material is phase-pure and corresponds to the solved crystal structure.
References
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Molaid. (n.d.). methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate - CAS号553672-08-5. Molaid.[Link]
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Forouhar, F., et al. (2005). Structural and biochemical studies identify tobacco SABP2 as a methyl salicylate esterase and implicate it in plant innate immunity. Proceedings of the National Academy of Sciences (PMC).[Link]
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Hoshino, M., et al. (2015). High-resolution X-ray structure of methyl salicylate, a time-honored oily medicinal drug, solved by crystalline sponge method. ResearchGate.[Link]
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Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography (ResearchGate).[Link]
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Puschmann, H., et al. (2025). A quantum crystallographic protocol for general use. Nature Communications (PMC).[Link]
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Penjišević, J., et al. (2015). The structures of compounds (1–4) obtained in the reaction of methyl salicylate with pentaerythritol. ResearchGate.[Link]
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